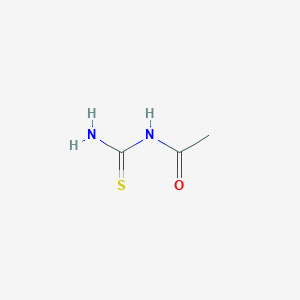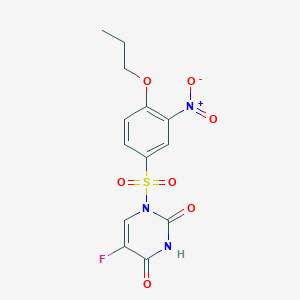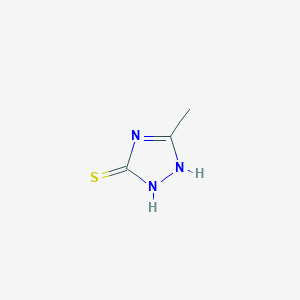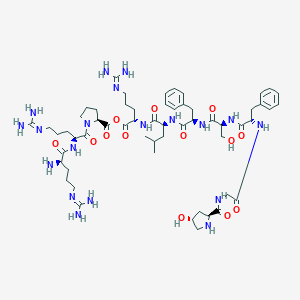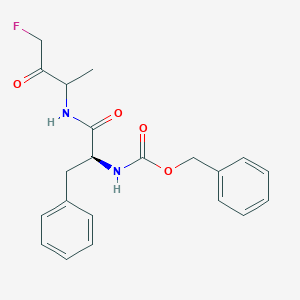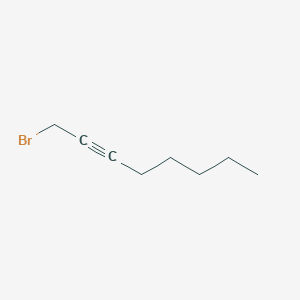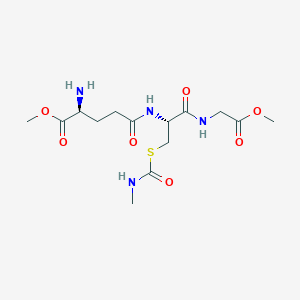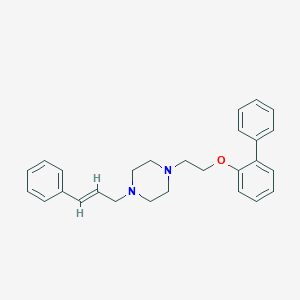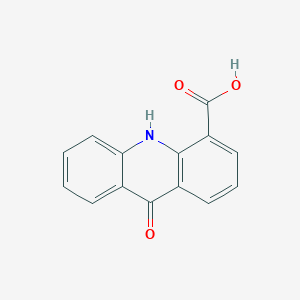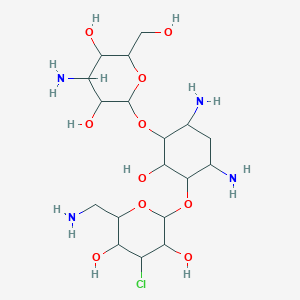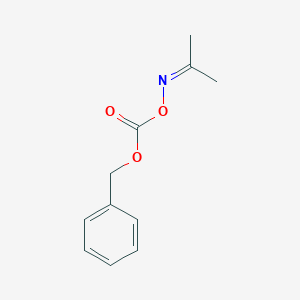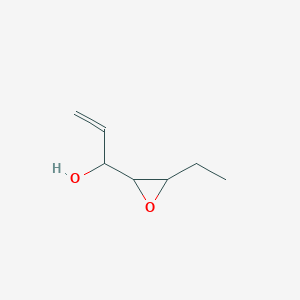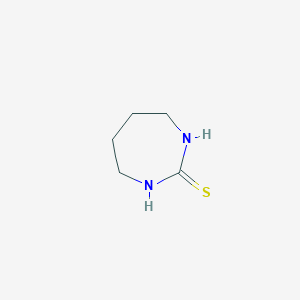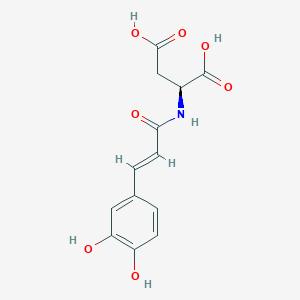
1-Ethoxy-2-ethynylcyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2-ethynylcyclohexene is a chemical compound that belongs to the family of cycloalkenes. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized using a specific method that involves the reaction of ethyl magnesium bromide with 2-bromo-1-ethynylcyclohexene.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-2-ethynylcyclohexene is not well understood. However, it is believed that this compound acts as a nucleophile in organic synthesis reactions. It reacts with various electrophiles to form new organic compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Ethoxy-2-ethynylcyclohexene are not well studied. However, it is believed that this compound is not toxic to humans or animals. It is also not known to have any significant physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Ethoxy-2-ethynylcyclohexene in lab experiments are that it is readily available and relatively inexpensive. It is also a versatile compound that can be used in various organic synthesis reactions. The limitations of using this compound in lab experiments are that it is not well studied, and its mechanism of action is not well understood.
Direcciones Futuras
There are several future directions for the study of 1-Ethoxy-2-ethynylcyclohexene. One direction is to study its mechanism of action in more detail. Another direction is to study its potential applications in the synthesis of pharmaceutical compounds. It is also important to study the potential toxicological effects of this compound. Finally, it is important to investigate new synthetic routes for the production of this compound that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of 1-Ethoxy-2-ethynylcyclohexene involves the reaction of ethyl magnesium bromide with 2-bromo-1-ethynylcyclohexene. The reaction takes place in anhydrous ether or tetrahydrofuran. The reaction mixture is then treated with hydrochloric acid, and the resulting compound is extracted with ether. The ether layer is then dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to obtain 1-Ethoxy-2-ethynylcyclohexene.
Aplicaciones Científicas De Investigación
1-Ethoxy-2-ethynylcyclohexene is widely used in scientific research applications. It is used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in organic synthesis reactions. This compound is used in the synthesis of various natural products, such as terpenoids and steroids. It is also used in the synthesis of pharmaceutical compounds.
Propiedades
Número CAS |
134225-51-7 |
|---|---|
Nombre del producto |
1-Ethoxy-2-ethynylcyclohexene |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-ethoxy-2-ethynylcyclohexene |
InChI |
InChI=1S/C10H14O/c1-3-9-7-5-6-8-10(9)11-4-2/h1H,4-8H2,2H3 |
Clave InChI |
KILNBDQNAMTWAE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(CCCC1)C#C |
SMILES canónico |
CCOC1=C(CCCC1)C#C |
Sinónimos |
Cyclohexene, 1-ethoxy-2-ethynyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



